molecular formula C3H4N4O2 B3050183 3-Methyl-5-nitro-1H-1,2,4-triazole CAS No. 24156-65-8

3-Methyl-5-nitro-1H-1,2,4-triazole

Cat. No.: B3050183
CAS No.: 24156-65-8
M. Wt: 128.09
InChI Key: AUKCNKCAXZBVAM-UHFFFAOYSA-N
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Description

“3-Methyl-5-nitro-1H-1,2,4-triazole” is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. These compounds are known for their unique structure and properties, and they find applications in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves various routes. For instance, 3-Nitro-1,2,4-triazol-5-one (NTO), a high energetic material, is synthesized by the nitration of 1,2,4-triazol-5-one in concentrated HNO3 . Another derivative, 3-trinitromethyl-5-nitramino-1H-1,2,4-triazole, is synthesized due to its high nitrogen and oxygen content .


Molecular Structure Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The structure of 3-trinitromethyl-5-nitramino-1H-1,2,4-triazole was determined by X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole derivatives are diverse. For instance, 3-Nitro-1,2,4-triazol-5-one (NTO) can be used to substitute highly sensitive high energetic materials that are thermally and photochemically less stable .


Physical and Chemical Properties Analysis

1,2,4-Triazole derivatives are known for their high energy, low sensitivity, and high oxygen balance. They are used both for civilian and military purposes. These energetic materials find applications as low explosives (propellants and pyrotechnics) and high explosives .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Energetic Compounds : 3-Methyl-5-nitro-1H-1,2,4-triazole has been used in the synthesis of more powerful energetic compounds based on 5-Amino-3-nitro-1H-1,2,4-triazole (ANTA). This process involves nitration and methylation steps and aims to create compounds with higher thermal stability and energetic performance. The synthesized compounds are characterized by various spectroscopic methods and crystallographic measurements (Dippold et al., 2012).

Chemical Reactions and Derivatives

  • Alkylation Reactions : The interaction of this compound with alkylating agents has been explored. These reactions lead to the formation of various substituted products, providing insights into the reactivity and potential applications of these compounds in different fields (Sukhanov et al., 2011).

Energetic Material Research

  • High-Density Energetic Materials : Salts of this compound derivatives form a new class of high-density energetic materials. These compounds are characterized by high density, moderate to good thermal stability, and excellent detonation properties, making them potential candidates for use in explosives and propellants (Thottempudi & Shreeve, 2011).

Crystallography and Spectroscopy

  • Crystal Structure Analysis : The crystal structures of derivatives of this compound have been determined using X-ray diffraction. This research contributes to understanding the molecular interactions and structural properties of these compounds (Izsák & Klapötke, 2012).

Thermal Stability Evaluation

  • Thermal Stability Studies : The thermal stability of this compound derivatives has been evaluated using techniques like pulsed photoacoustic pyrolysis. These studies are crucial for determining the suitability of these compounds in applications like rocket propellants and explosives (Rao et al., 2016).

Safety and Hazards

Safety data sheets recommend wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation. It is also advised to avoid dust formation . Some 1,2,4-triazole derivatives are considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Properties

IUPAC Name

3-methyl-5-nitro-1H-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2/c1-2-4-3(6-5-2)7(8)9/h1H3,(H,4,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKCNKCAXZBVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445920
Record name AGN-PC-0NBPJ6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24156-65-8
Record name AGN-PC-0NBPJ6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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